cis-1-Boc-4-Amino-L-prolina

Descripción general

Descripción

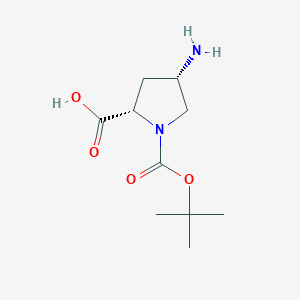

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudio del Metabolismo Celular

Los análogos de L-prolina como cis-1-Boc-4-Amino-L-prolina han demostrado ser reactivos valiosos para estudiar el metabolismo celular y la regulación de la síntesis de macromoléculas en células procariotas y eucariotas .

Uso Industrial

Además de la investigación fundamental, los análogos de L-prolina también son compuestos útiles para fines industriales. Por ejemplo, se han obtenido microorganismos que sobreproducen L-prolina aislando mutantes resistentes a los análogos de L-prolina .

Ajuste de las Propiedades Biológicas

Los análogos de L-prolina son candidatos prometedores para ajustar las propiedades biológicas, farmacéuticas o fisicoquímicas de los péptidos naturales o diseñados de novo .

Actividad Antitumoral

L-AZC y 4-L-CHOP, que son inhibidores potentes del crecimiento celular, se han probado para su actividad antitumoral en cultivo de tejidos y in vivo .

Intermediario Farmacéutico

El clorhidrato de éster metílico de cis-4-Amino-N-Boc-L-prolina se utiliza como intermediario farmacéutico .

Síntesis de Péptidos

Las quimeras de prolina 3-sustituidas, que incluyen this compound, son de posible utilidad para la síntesis de péptidos y como herramientas para estudios SAR de péptidos biológicamente activos .

Desarrollo de Miméticos de Estructura Secundaria

Estas quimeras también son útiles en el desarrollo de miméticos de estructura secundaria .

Estabilización de las Estructuras Secundarias de los Péptidos

A pesar de la falta de enlaces de hidrógeno y gracias a la restricción conformacional de flexibilidad ligada al anillo de pirrolidina, la prolina es capaz de estabilizar las estructuras secundarias de los péptidos, como las vueltas β o las hélices de poliprolina .

Mecanismo De Acción

Target of Action

cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications . It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules .

Mode of Action

As a cis-substituted pyrrolidine, cis-1-Boc-4-Amino-L-proline possesses a unique rigid ring structure that can impart conformational constraints . This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules . The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization .

Result of Action

The result of cis-1-Boc-4-Amino-L-proline’s action is primarily seen in its influence on the biological activity of target molecules . By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function .

Análisis Bioquímico

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters) .

Subcellular Localization

It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .

Propiedades

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)